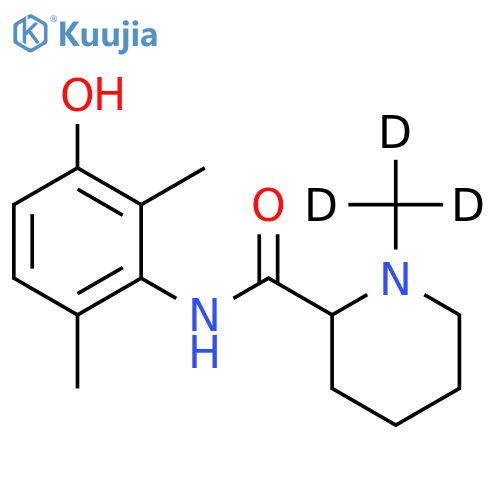Cas no 1346597-79-2 (3-Hydroxy Mepivacaine-d3)

3-Hydroxy Mepivacaine-d3 structure
商品名:3-Hydroxy Mepivacaine-d3
3-Hydroxy Mepivacaine-d3 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy Mepivacaine-d3
- N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
- 1346597-79-2
- HY-141696S
- N-(3-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide; 1-(Methyl-d3)-3'-hydroxy-2',6'-pipecoloxylidide; 1-(Methyl-d3)-4'-hydroxy-2',6'- pipecoloxylidide; 1-(Methyl-d3)pipecolo-3'-hydroxy-2',6'-xylidide;
- N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
- DTXSID10857724
- CS-0200865
-
- インチ: InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3
- InChIKey: DVENKGUHBZKQPU-HPRDVNIFSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
計算された属性
- せいみつぶんしりょう: 265.18700
- どういたいしつりょう: 265.186958187g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 56.06000
- LogP: 3.01920
3-Hydroxy Mepivacaine-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H825357-.25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | .25mg |
$ 304.00 | 2023-04-15 | ||
| TRC | H825357-0.5mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 0.5mg |
$ 455.00 | 2023-02-02 | ||
| TRC | H825357-10mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 10mg |
$ 5993.00 | 2023-09-07 | ||
| TRC | H825357-1mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 1mg |
$ 741.00 | 2023-09-07 | ||
| TRC | H825357-.5mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | .5mg |
$ 523.00 | 2023-04-15 | ||
| TRC | H825357-0.25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 0.25mg |
$ 260.00 | 2023-02-02 | ||
| TRC | H825357-25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 25mg |
$ 304.00 | 2023-09-07 |
3-Hydroxy Mepivacaine-d3 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
1346597-79-2 (3-Hydroxy Mepivacaine-d3) 関連製品
- 247061-17-2(N-Desmethyl 3-Hydroxy Mepivacaine)
- 37055-90-6(3-Hydroxy Mepivacaine)
- 163589-30-8(3-Hydroxy Ropivacaine)
- 163589-31-9(4-Hydroxy Ropivacaine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
